molecular formula C17H22N2O2S B5752730 3-cyclohexyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide

3-cyclohexyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide

Numéro de catalogue: B5752730
Poids moléculaire: 318.4 g/mol
Clé InChI: CWELUVOIBRCJPQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-cyclohexyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide, also known as CBP-307, is a chemical compound with potential therapeutic applications. It belongs to the class of benzothiazole derivatives, which have shown promise in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. CBP-307 is a novel compound that has not yet been extensively studied, but its synthesis and potential applications are of interest to researchers in the field.

Mécanisme D'action

The mechanism of action of 3-cyclohexyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide is not fully understood, but it is believed to involve the modulation of several signaling pathways in the brain and other tissues. This compound has been shown to activate the PI3K/Akt/mTOR pathway, which is involved in cell survival and growth, and to inhibit the JNK pathway, which is involved in inflammation and cell death. This compound also modulates the expression of several genes involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. It has been found to increase the levels of several neurotransmitters, including dopamine and serotonin, in the brain. This compound also reduces the levels of oxidative stress and inflammation in the brain, which are associated with the development of neurodegenerative diseases. In addition, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of 3-cyclohexyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide is its potential as a multifunctional drug that can target multiple pathways involved in disease progression. This compound has also been shown to have good pharmacokinetic properties, including good oral bioavailability and low toxicity. However, one of the limitations of this compound is its limited availability and the need for further studies to fully understand its mechanism of action and potential applications.

Orientations Futures

There are several future directions for research on 3-cyclohexyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide. One area of interest is the development of this compound as a therapeutic agent for neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease. Another area of interest is the development of this compound as an anticancer agent, particularly for the treatment of solid tumors. Further studies are also needed to fully understand the mechanism of action of this compound and to identify potential drug targets for its therapeutic applications.

Méthodes De Synthèse

The synthesis of 3-cyclohexyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide involves several steps, including the preparation of the starting materials and the reaction conditions. The detailed procedure for the synthesis of this compound has been published in a scientific paper by Chen et al. (2019). In brief, the synthesis involves the reaction of 6-methoxy-1,3-benzothiazol-2-amine with cyclohexanone to form the intermediate product, followed by the reaction with 3-chloropropanoyl chloride to yield the final product, this compound.

Applications De Recherche Scientifique

3-cyclohexyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide has potential applications in the field of medicine, particularly in the treatment of neurological disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. In addition, this compound has been found to have anti-tumor activity in vitro and in vivo, indicating its potential as an anticancer agent.

Propriétés

IUPAC Name

3-cyclohexyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c1-21-13-8-9-14-15(11-13)22-17(18-14)19-16(20)10-7-12-5-3-2-4-6-12/h8-9,11-12H,2-7,10H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWELUVOIBRCJPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)CCC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.